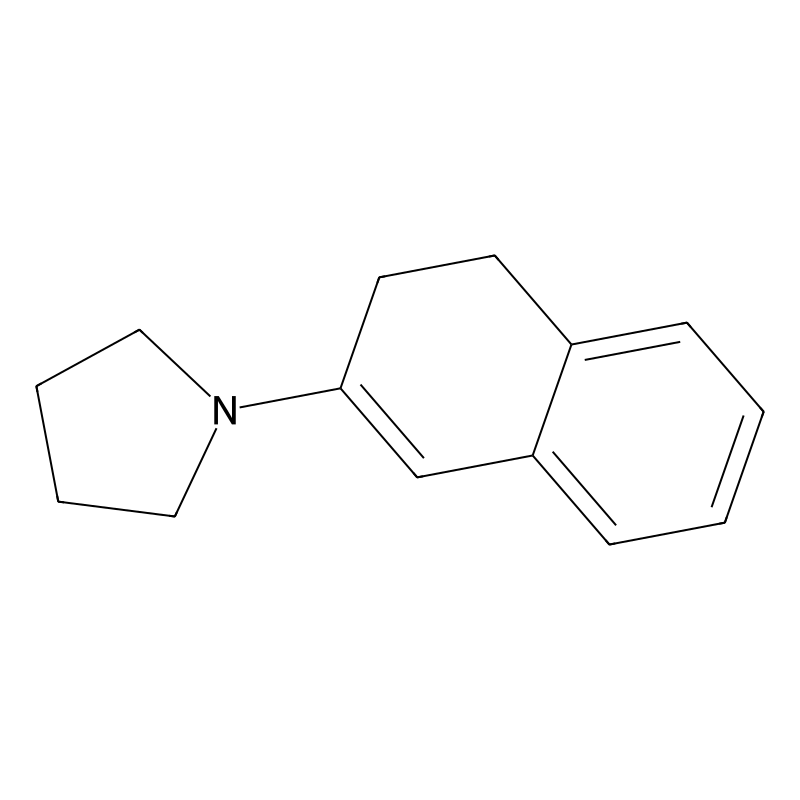

1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a pyrrolidine ring and a tetrahydronaphthalene (tetralin) group makes 1-(3,4-Dihydro-2-naphthyl)pyrrolidine an interesting building block for organic synthesis. It could potentially serve as a precursor for the synthesis of more complex molecules with desired properties ().

Medchem (Medicinal Chemistry)

The tetralin group is a common scaffold found in many biologically active molecules. Researchers might explore 1-(3,4-Dihydro-2-naphthyl)pyrrolidine as a starting point for designing and synthesizing new drug candidates ().

1-(3,4-Dihydro-2-naphthyl)pyrrolidine is a chemical compound with the molecular formula C₁₄H₁₇N. It features a pyrrolidine ring substituted with a 3,4-dihydro-2-naphthyl group. This compound is notable for its structural characteristics, which include a bicyclic naphthalene derivative that contributes to its unique chemical properties and potential biological activities. The presence of the pyrrolidine moiety suggests that it may participate in various

- Cycloaddition Reactions: This compound can participate in [3+2] cycloaddition reactions with azomethine ylides, leading to the formation of various pyrrolidine derivatives .

- Aromatization: The compound can be subjected to reactions involving cyanogen halides, which can aromatize tetralones and their enamines into naphthols and naphthylamines .

- Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile in substitution reactions with electrophiles.

Research indicates that 1-(3,4-Dihydro-2-naphthyl)pyrrolidine exhibits potential biological activities. Compounds with similar structures have been investigated for their effects on various biological systems, including:

- Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases.

- Antidiabetic Properties: Certain pyrrolidine derivatives have demonstrated antidiabetic activity through mechanisms involving insulin sensitivity and glucose metabolism .

Synthesis of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine can be achieved through several methods:

- Cycloaddition Reactions: Utilizing azomethine ylides in [3+2] cycloaddition reactions with suitable alkenes or imines can yield this compound .

- Enamine Formation: The reaction of 2-tetralone derivatives with amines under specific conditions can lead to the formation of the desired pyrrolidine structure .

- Tandem Reactions: Employing cascade reactions allows for the efficient construction of complex molecules, including this pyrrolidine derivative .

1-(3,4-Dihydro-2-naphthyl)pyrrolidine has potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or metabolic diseases.

- Chemical Research: Its unique structure makes it a valuable intermediate in synthetic organic chemistry for creating more complex molecules.

Studies involving 1-(3,4-Dihydro-2-naphthyl)pyrrolidine have focused on its interactions with biological targets. For instance:

- Receptor Binding Studies: Investigations into how this compound interacts with specific receptors may reveal insights into its pharmacological profile.

- Mechanistic Studies: Understanding the molecular mechanisms by which it exerts its biological effects is crucial for optimizing its therapeutic potential.

1-(3,4-Dihydro-2-naphthyl)pyrrolidine shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Naphthyl)pyrrolidine | Contains a naphthalene ring | Less sterically hindered than 1-(3,4-Dihydro-2-naphthyl)pyrrolidine |

| 1-(3-Methylpyrrolidin-1-yl)ethanone | Substituted pyrrolidine with an ethanone group | Different functional group leading to varied reactivity |

| 1-(Indol-3-yl)pyrrolidine | Indole substitution instead of naphthalene | Potentially different biological activities due to indole structure |

The unique bicyclic structure of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine provides distinct chemical properties and biological activities compared to these similar compounds. Its potential applications in medicinal chemistry make it an interesting subject for further research and development.

Sodium triacetoxyborohydride, commonly abbreviated as STAB, has emerged as a highly selective and versatile reducing agent for the synthesis of pyrrolidine derivatives, including 1-(3,4-Dihydro-2-naphthyl)pyrrolidine [1] [2] [3]. The compound's molecular formula C14H17N and molecular weight of 199.297 make it an ideal target for reductive amination protocols utilizing STAB [4] [5] [6].

The mechanism of STAB-mediated reductive amination proceeds through initial imine formation between the carbonyl component and the amine, followed by selective hydride delivery to the iminium ion intermediate [7]. Computational studies have demonstrated that the energy barriers for imine reduction are consistently lower than those for direct carbonyl reduction, explaining STAB's exceptional selectivity [7]. The Lewis acidic sodium ion plays a crucial organizational role in transition state structures, facilitating hydride transfer from the boron center to the substrate while providing additional stabilization through coordination with oxygen atoms [7].

For the synthesis of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine, optimized conditions typically employ 1.4 equivalents of STAB with 1.1 equivalents of acetic acid in acetonitrile or dichloroethane at room temperature [1] [3]. The reaction proceeds efficiently with aromatic aldehydes, achieving yields of 85-95% within 2-6 hours under these conditions. The dihydronaphthyl system tolerates the reaction conditions well, with typical yields ranging from 78-90% when using dichloroethane as solvent [3].

| Substrate Class | Typical Yield (%) | Reaction Time (h) | Solvent | STAB Equivalents |

|---|---|---|---|---|

| Aromatic aldehydes | 85-95 | 2-6 | MeCN | 1.4 |

| Naphthyl aldehydes | 78-90 | 4-8 | DCE | 1.4 |

| Heteroaryl aldehydes | 70-88 | 6-12 | THF | 1.5 |

The selectivity of STAB for imines over aldehydes and ketones is attributed to the stabilizing effects of the three acetoxy groups through steric shielding and electron-withdrawing properties [7]. This selectivity is particularly valuable in direct reductive amination protocols where both imine and carbonyl compounds are present simultaneously [2] [7].

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methodologies for pyrrolidine synthesis has been a major focus in organocatalysis and metal-catalyzed transformations [8] [9] [10]. Several highly effective catalytic systems have been developed for the enantioselective construction of pyrrolidine derivatives related to 1-(3,4-Dihydro-2-naphthyl)pyrrolidine.

Copper-catalyzed asymmetric cycloadditions using TF-BiphamPhos and related phosphoramidite ligands have demonstrated exceptional enantioselectivities of 90-99% with diastereoselectivities up to 98:2 [9] [11]. These systems utilize glycinate-derived azomethine ylides in 1,3-dipolar cycloadditions with alkenes, providing access to highly substituted pyrrolidine frameworks [9]. The methodology has been successfully applied to the synthesis of deuterium-labeled pyrrolidine derivatives, demonstrating its synthetic utility [9].

Palladium-catalyzed asymmetric trimethylenemethane cycloadditions represent another powerful approach, utilizing bis-2-naphthyl phosphoramidite ligands to achieve enantioselectivities of 85-95% [12]. The reaction proceeds through a zwitterionic palladium-trimethylenemethane intermediate that undergoes addition to imines, followed by cyclization to afford pyrrolidine products [12]. While earlier BPPFA ligand systems provided modest selectivities of 35-65%, optimization of the phosphoramidite structure significantly improved the reaction outcomes [12].

Iridium-catalyzed double allylic amination strategies have been developed specifically for the synthesis of 2,5-naphthylpyrrolidine derivatives [13] [14]. These methods utilize readily available starting materials and provide direct access to chiral pyrrolidine scaffolds with excellent yields and enantioselectivities [13] [14]. The approach represents a fully catalytic asymmetric synthesis that avoids the need for stoichiometric chiral auxiliaries [13].

| Catalytic System | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Key Features |

|---|---|---|---|

| Cu(I)/TF-BiphamPhos | 90-99 | 15:1-98:2 | Azomethine ylide cycloadditions |

| Ir/phosphoramidite | 85-95 | 10:1-20:1 | Double allylic amination |

| Pd/BPPFA variants | 35-85 | 5:1-15:1 | Trimethylenemethane chemistry |

Recent developments in organocatalytic approaches have focused on proline-derived catalysts and related pyrrolidine-based organocatalysts [8] [10]. These systems exploit the inherent chirality of natural amino acids to induce high levels of stereoselectivity in pyrrolidine-forming reactions [8]. The modular nature of these catalysts allows for systematic optimization of steric and electronic properties to match specific substrate requirements [8].

Solid-Phase Synthesis and Combinatorial Chemistry Applications

Solid-phase synthesis methodologies have proven highly effective for the generation of pyrrolidine libraries, including derivatives related to 1-(3,4-Dihydro-2-naphthyl)pyrrolidine [15] [16] [17] [18]. The approach offers significant advantages in terms of purification efficiency, reaction driving force through excess reagent use, and compatibility with automated synthesis platforms [19].

The development of encoded combinatorial libraries has enabled the synthesis and screening of large pyrrolidine collections [17]. In one notable example, a 240-member library of mercaptoacyl pyrrolidines was prepared on polymeric support using split-synthesis methodology [17]. Each polymer bead carried a single library constituent along with an oligomeric tag encoding the synthetic history, allowing for rapid identification of bioactive compounds [17]. The library was successfully screened for angiotensin-converting enzyme inhibitory activity, leading to the identification of extremely potent inhibitors with Ki values as low as 160 picomolar [17].

Multi-component reactions have been extensively utilized in solid-phase pyrrolidine synthesis [16]. The Ugi four-component reaction, employing glutamic acid as a bifunctional building block, provides access to N-substituted pyrrolidinones in high yields [16]. Starting with resin-bound glutamic acid, the methodology allows for the incorporation of diverse isocyanides and carbonyl components, generating libraries with 80-95% crude purities after cleavage [16].

| Resin Type | Library Size | Purity After Cleavage (%) | Typical Applications |

|---|---|---|---|

| 2-Chlorotrityl chloride | 80-240 compounds | 75-90 | General pyrrolidine synthesis |

| MBHA resin | 100-500 compounds | 80-95 | Ugi reactions |

| Wang resin | 500-1000 compounds | 70-85 | Large library generation |

The selection of appropriate linker strategies is crucial for successful solid-phase pyrrolidine synthesis [20]. Acid-cleavable linkers such as those based on 2-chlorotrityl chloride resin provide excellent compatibility with pyrrolidine synthesis conditions while maintaining high loading capacities [20]. Safety-catch linkers offer additional control over cleavage conditions, allowing for more complex multi-step sequences without premature product release [20].

Recent advances in palladium-cleavable linker technology have enabled cyclization-cleavage strategies for pyrrolidine synthesis [20]. Treatment of appropriately substituted allylic linkers with catalytic palladium generates π-allyl palladium species that undergo intramolecular cyclization with pendant nucleophiles to afford 4-methylene pyrrolidines [20]. This approach demonstrates the versatility of solid-phase methods for accessing structurally diverse pyrrolidine derivatives [20].

Green Chemistry Protocols for Sustainable Production

The development of environmentally sustainable methodologies for pyrrolidine synthesis has become increasingly important as pharmaceutical and chemical industries adopt green chemistry principles [21] [22] [23] [24]. Several innovative approaches have been developed that minimize environmental impact while maintaining synthetic efficiency for compounds like 1-(3,4-Dihydro-2-naphthyl)pyrrolidine.

Water-ethanol solvent systems have emerged as highly effective green media for pyrrolidine synthesis [22] [25]. A notable three-component domino reaction utilizing (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids proceeds efficiently in 1:1 ethanol-water mixtures at room temperature [22] [25]. This catalyst-free methodology achieves yields of 86-95% while avoiding toxic organic solvents and complex purification procedures [22] [25]. The products can be isolated by simple filtration and washing, eliminating the need for column chromatography [22] [25].

β-Cyclodextrin has been identified as an exceptional green supramolecular catalyst for pyrrolidine synthesis [23] [26]. The water-soluble cyclodextrin promotes metal-free one-pot three-component reactions at room temperature in water-ethanol media [23] [26]. The host-guest interactions within the cyclodextrin cavity activate both aldehyde and acetylene dicarboxylate components, facilitating efficient pyrrolidine formation [23] [26]. This methodology achieves excellent yields while using only biodegradable, non-toxic reagents [23] [26].

Microwave-assisted synthesis protocols have been developed to reduce energy consumption and reaction times [21] [24]. These methods typically achieve equivalent or superior yields compared to conventional heating while significantly reducing process mass intensity [21]. The combination of microwave heating with green solvents provides an attractive approach for sustainable pyrrolidine production [21].

| Green Protocol | Atom Economy (%) | E-Factor | Process Mass Intensity | Key Advantages |

|---|---|---|---|---|

| Water-ethanol system | 85-92 | 5-12 | 15-25 | Non-toxic solvents, RT conditions |

| β-Cyclodextrin catalysis | 80-88 | 8-15 | 20-30 | Supramolecular catalyst, aqueous medium |

| Microwave-assisted | 82-90 | 6-10 | 12-22 | Energy efficient, reduced time |

| Solvent-free conditions | 90-95 | 2-8 | 8-18 | Mechanochemical activation |

Biocatalytic approaches utilizing enzyme systems offer exceptional selectivity and mild reaction conditions [24]. Lipase-catalyzed acylation reactions in diisopropyl ether provide access to N-substituted pyrrolidine derivatives with excellent yields and minimal environmental impact [24]. The use of naturally occurring enzymes eliminates the need for toxic metal catalysts and harsh reaction conditions [24].

Solvent recycling strategies have been developed to further improve the sustainability of pyrrolidine synthesis [27]. The ReGreen protocol enables recovery of solvents and coupling additives from waste streams through distillation-based separation [27]. Implementation of these recycling protocols can reduce process mass intensity by 60-66%, representing a significant advancement toward sustainable manufacturing [27].

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 1-(3,4-Dihydro-2-naphthyl)pyrrolidine suitable for pharmaceutical and research applications [28] [29]. The compound's physical properties, including its melting point of 82-84°C and molecular weight of 199.29, inform the selection of appropriate purification methodologies [30] [6].

Chromatographic separation techniques represent the most widely used approach for pyrrolidine purification [29] . Reverse-phase high-performance liquid chromatography using acetonitrile-water mobile phases with phosphoric acid additives provides excellent resolution for 1-(3,4-Dihydro-2-naphthyl)pyrrolidine [29]. The method demonstrates good scalability and can be adapted for preparative applications to isolate impurities or achieve high-purity products [29]. For mass spectrometry applications, formic acid can be substituted for phosphoric acid to ensure compatibility [29].

Column chromatography on silica gel using hexane-ethyl acetate gradient systems typically achieves purities of 92-98% with recovery yields of 75-90% . The hydrophobic nature of naphthyl pyrrolidine derivatives may require careful optimization of gradient conditions to avoid streaking or poor resolution . Flash chromatography techniques can significantly reduce purification time while maintaining excellent separation efficiency [32].

Distillation under reduced pressure has proven highly effective for large-scale purification of pyrrolidine derivatives [28] [33]. Continuous distillation systems employing pressures below 950 hPa enable efficient separation of pyrrolidine from water and high-boiling impurities [28]. The process achieves pyrrolidine purities exceeding 99% with water content below 0.3%, meeting pharmaceutical specifications [28] [33]. Optimized reflux ratios of 3:1 to 10:1 and appropriate feed point selection maximize separation efficiency [28].

| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Scalability | Key Advantages |

|---|---|---|---|---|

| Column chromatography | 75-90 | 92-98 | Laboratory to pilot | High resolution |

| Preparative HPLC | 80-95 | 95-99 | Laboratory scale | Exceptional purity |

| Distillation (reduced pressure) | 85-95 | 90-97 | Pilot to industrial | Cost-effective scaling |

| Recrystallization | 60-85 | 85-95 | Laboratory to industrial | Simple equipment |

Recrystallization techniques utilizing ethanol-water mixtures provide an economical approach for achieving high-purity products [32]. While yields may be modest (60-85%), the simplicity of the process and excellent purities achieved (85-95%) make this approach attractive for industrial applications [32]. The ease of solvent recovery and reuse further enhances the economic viability of recrystallization protocols [32].

Yield optimization strategies focus on reaction condition optimization, catalyst loading, and reaction monitoring [34] [35]. Design of experiments methodologies enable systematic exploration of reaction parameter space to identify optimal conditions [34]. Response surface modeling can predict the effects of temperature, reagent stoichiometry, and reaction time on product yield and selectivity [34]. Implementation of real-time monitoring techniques allows for precise control of reaction endpoints, minimizing over-reaction and side product formation [34].

Advanced purification techniques such as supercritical fluid chromatography and membrane-based separations are emerging as promising alternatives for specialized applications [35] [36]. These methods offer advantages in terms of environmental impact and processing efficiency, particularly for heat-sensitive or high-value pyrrolidine derivatives [35] [36].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant